ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate
Description
This compound is a complex tricyclic heterocyclic molecule featuring a unique fusion of sulfur (dithia), nitrogen (triaza), and oxygen (oxo, carboxylate) atoms. Key structural attributes include:
- Tricyclic framework: A [7.4.0.0³,⁷] ring system, indicating a bicyclic base (7- and 4-membered rings) fused with a third ring.
- Heteroatoms: Two sulfur atoms (6,10-dithia) and three nitrogen atoms (1,8,13-triaza), which influence electronic properties and intermolecular interactions.
- The ethyl carboxylate at position 5 enhances solubility and serves as a synthetic handle for derivatization.
The coumarin moiety may confer fluorescence or UV activity, useful in analytical or imaging contexts .
Properties
IUPAC Name |
ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S2/c1-3-28-20(27)16-10(2)15-17(31-16)22-21-24(18(15)25)23-13(9-30-21)12-8-11-6-4-5-7-14(11)29-19(12)26/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBANHFDNIMHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=C3N(C2=O)N=C(CS3)C4=CC5=CC=CC=C5OC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate typically involves multi-step reactions. The process begins with the preparation of the chromen and thieno intermediates, which are then fused with pyrimido and thiadiazine rings under specific conditions. Common reagents used in these reactions include ethyl chloroformate, various amines, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Its derivatives are explored for their potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of ethyl 8-methyl-9-oxo-2-(2-oxo-2H-chromen-3-yl)-3H,9H-thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it to structurally related heterocycles from the literature (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Heteroatom Composition: The target compound’s higher sulfur/nitrogen content (vs. O/N in or pure N in ) may enhance redox activity or binding specificity. Sulfur’s polarizability supports stronger van der Waals interactions compared to oxygen .
Functional Group Impact :
- Ethyl carboxylate : Unlike the nitrile in , this ester group improves hydrophilicity, critical for drug-likeness (e.g., logP reduction).
- Coumarin moiety : Similar to marine-derived chromophores , this group could enable photophysical applications (e.g., fluorescence-based sensing).
Crystallographic Behavior :
- Compounds like exhibit defined puckering (via Cremer-Pople coordinates ), while sulfur-rich systems (e.g., target compound) may display unique hydrogen-bonding patterns due to S···H-N interactions .
Synthetic Accessibility :
- The target compound’s complexity surpasses tetramethylated aza-cyclodextrins , likely requiring advanced methods like multi-step cyclization or transition-metal catalysis.
Pharmacokinetic Potential: Using similarity indexing (Tanimoto coefficient ), the coumarin-ester framework may align with known kinase inhibitors (e.g., ROCK1 ), though structural nuances (e.g., sulfur vs. oxygen) could modulate binding.
Research Implications and Gaps
Biological Activity
Ethyl 4-methyl-2-oxo-12-(2-oxochromen-3-yl)-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple fused rings and functional groups that may contribute to its biological properties. The IUPAC name indicates the presence of triazine and chromen moieties, which are known for their diverse pharmacological activities.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, potentially leading to altered cellular signaling and effects on cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against various pathogens.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of related compounds in the same class as this compound. For example:
| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 6-methyl-2-oxo... | E. coli | 256 µg/mL |
| Ethyl 4-methyl... | S. aureus | 256 µg/mL |
These findings indicate a promising antibacterial profile that could be further explored for therapeutic applications against resistant strains of bacteria .
Case Studies
- Study on Anticancer Activity : A study investigated the effects of similar triazine derivatives on cancer cell lines and found significant inhibition of cell proliferation at micromolar concentrations. The proposed mechanism involved the induction of apoptosis mediated by caspase activation .
- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of compounds derived from chromen structures through the inhibition of NF-kB signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
